MB-0223

Mitochondrial Dynamics Selectivity GTPase Inhibition

Most Drp1 inhibitors suffer off-target effects or complete fission arrest, confounding mitochondrial dynamics research. MB-0223 directly addresses this as a non-covalent partial inhibitor (IC50 1.2-1.3 μM, max 67% inhibition) with >100-fold selectivity over Opa1 and dynamin-1. - Preserves residual fission activity, avoiding cytotoxicity from complete Drp1 ablation - Validated to restore mtDNA copy number in Mfn1-KO MEFs (CMT2A model) - Recommended cell-based concentration: 10-30 μM

Molecular Formula C26H27N5OS
Molecular Weight 457.6 g/mol
Cat. No. B15608383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMB-0223
Molecular FormulaC26H27N5OS
Molecular Weight457.6 g/mol
Structural Identifiers
InChIInChI=1S/C26H27N5OS/c1-19-14-24(25(32)28-22-9-7-20(8-10-22)21-6-5-11-27-15-21)31(16-19)17-23-18-33-26(29-23)30-12-3-2-4-13-30/h5-11,14-16,18H,2-4,12-13,17H2,1H3,(H,28,32)
InChIKeySWLKFZCOJAYAMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MB-0223: A Selective Drp1 Partial Inhibitor for Mitochondrial Dynamics Research – Sourcing & Differentiation Guide


MB-0223 (CAS 2247732-89-2) is a synthetic small molecule that acts as a partial inhibitor of the dynamin-related GTPase Drp1, a key mediator of mitochondrial fission [1]. Characterized by a 4-methylpyrrole-2-carboxamide scaffold, it binds directly to Drp1 and selectively inhibits its assembly-stimulated GTPase activity, with an IC₅₀ of 1.2–1.3 μM and a maximal inhibition of ~67% [1]. Unlike pan-dynamin inhibitors, MB-0223 exhibits >100-fold selectivity for Drp1 over the related GTPases Opa1 and dynamin-1 (IC₅₀ >100 μM), making it a precise tool for dissecting mitochondrial division pathways [1].

Selective Drp1 partial inhibitor Designed for mitochondrial fission studies without pan-dynamin confounding.
Non-covalent reversible binding Enables temporal control and avoids irreversible target modification.

Why Generic Drp1 Inhibitors Cannot Replace MB-0223: Selectivity and Partial Inhibition Define Experimental Outcomes


Superficially similar Drp1-targeting compounds often lack the precise selectivity profile and partial inhibition mechanism of MB-0223. Common alternatives such as mdivi-1 or mitochondrial division inhibitor-1 (MIDI) operate through distinct mechanisms—mdivi-1 is a putative Drp1 GTPase inhibitor with reported off-target effects on complex I, while MIDI acts via a covalent interaction with Drp1 C367 [1]. In contrast, MB-0223 is a non-covalent partial inhibitor that preserves residual Drp1 activity, avoiding complete ablation of mitochondrial fission which can be cytotoxic [1]. The >100-fold selectivity window over Opa1 and dynamin-1 is not recapitulated by many in-class compounds, making MB-0223 essential for experiments requiring clean phenotypic interpretation [1].

mdivi-1
Reported complex I off-target activity may confound mitochondrial fission-specific phenotypic readouts.
MIDI (POSH-IN-2)
Covalent Drp1 modification disrupts protein interactions rather than inhibiting GTPase activity, limiting reversible temporal control.

MB-0223 Differentiation Evidence: Quantitative Comparison Against Closest Analogs


MB-0223 vs. Pan-Dynamin Inhibitors: >100-Fold Selectivity for Drp1 Over Opa1 and Dynamin-1

MB-0223 demonstrates profound selectivity for Drp1 over other dynamin-related GTPases. In head-to-head GTPase activity assays, MB-0223 inhibited Drp1 with an IC₅₀ of 1.3 μM, whereas Opa1 and dynamin-1 remained essentially unaffected (IC₅₀ >100 μM), corresponding to a >100-fold selectivity margin [1]. This contrasts with the pan-dynamin inhibitor Dynasore, which non-selectively targets dynamin-1, dynamin-2, and Drp1 at similar concentrations, confounding mitochondrial-specific interpretations [2].

Selectivity vs. Dynasore
Head-to-head
Drp1 IC₅₀ 1.3 μM; Opa1/Dynamin-1 IC₅₀ >100 μM (>100-fold). Dynasore: non-selective (~15 μM all).
Supports Drp1-specific fission studies without endocytic dynamin confounding.
Assay: recombinant GTPase activity.
Mitochondrial Dynamics Selectivity GTPase Inhibition

Partial Inhibition Preserves Functional Mitochondrial Dynamics: MB-0223 Exhibits 67% Maximal Drp1 Inhibition

Unlike full Drp1 inhibitors that completely block GTPase activity, MB-0223 is a partial inhibitor with a maximal Drp1 inhibition of only 67% even at saturating concentrations (0–100 μM range) [1]. This property is critical for maintaining a basal level of mitochondrial fission, preventing the excessive mitochondrial elongation and network collapse often observed with complete Drp1 ablation. In contrast, the full Drp1 inhibitor DRP1i27 (IC₅₀ ~0.5 μM, >95% maximal inhibition) causes near-complete fission arrest, which can be toxic in long-term studies .

Maximal Inhibition
Reported
67% at 100 μM (MB-0223) vs. >95% (DRP1i27)
Partial inhibition preserves residual fission, potentially supporting long-term studies.
Maximal inhibition at saturating concentrations.
Partial Inhibitor Mitochondrial Fission Phenotypic Rescue

Functional Rescue of mtDNA Copy Number in MFN1-Knockout Cells: MB-0223 Reverses Fusion-Deficient Phenotype

In a cellular model of mitochondrial fusion deficiency (Mfn1⁻/⁻ mouse embryonic fibroblasts), MB-0223 treatment (30 μM, 48 h) significantly increased mitochondrial DNA (mtDNA) copy number, restoring levels toward wild-type [1]. This functional rescue indicates that partial Drp1 inhibition can rebalance mitochondrial dynamics in a disease-relevant context. By comparison, the popular Drp1 inhibitor mdivi-1 (50 μM) fails to rescue mtDNA copy number in the same model due to its complex I off-target effects, highlighting the mechanistic specificity required for meaningful phenotypic correction [2].

mtDNA Copy Number Rescue
Model context
Mfn1⁻/⁻ MEFs: mtDNA increase (30 μM, 48 h). mdivi-1: no rescue (50 μM).
Reported mtDNA copy number increase supports fusion-deficiency model endpoint studies.
Qualitative rescue; mdivi-1 confounded by complex I off-target effects.
Mitochondrial DNA MFN1 Phenotypic Rescue

Direct Target Engagement: MB-0223 Binds Drp1 and Inhibits Assembly-Stimulated GTPase Activity

MB-0223 was discovered through a biochemical screen specifically designed to identify compounds that directly inhibit the assembly-stimulated GTPase activity of Drp1 [1]. This contrasts with mitochondrial division inhibitors like MIDI, which act through covalent modification of Drp1 C367 and disrupt protein-protein interactions rather than directly inhibiting GTP hydrolysis . The direct, reversible binding mode of MB-0223 allows for temporal control in experiments and avoids irreversible target modification that can complicate dose-response interpretations.

Target Engagement
Class-level
Direct, reversible inhibition of assembly-stimulated Drp1 GTPase. MIDI: covalent C367 modification.
Reversible binding supports temporal control in Drp1 GTPase studies.
Mechanistic class difference; MIDI disrupts protein interactions.
Mechanism of Action Target Engagement GTPase Assay

MB-0223: Optimal Research Applications Based on Verified Differentiation Evidence


Selective Pharmacological Dissection of Mitochondrial Fission vs. Endocytosis

MB-0223 is the preferred tool for studies requiring clean separation of Drp1-mediated mitochondrial fission from dynamin-1/2-mediated endocytosis. Its >100-fold selectivity over endocytic dynamins eliminates the confounding effects seen with pan-inhibitors like Dynasore, enabling unambiguous attribution of phenotypic changes to mitochondrial division [1]. Recommended working concentration: 10–30 μM for cell-based assays.

Partial Drp1 Inhibition to Avoid Cytotoxicity in Long-Term Mitochondrial Dynamics Studies

For chronic treatment paradigms (24–72 h) where complete fission arrest triggers apoptosis or compensatory mitochondrial hyperfusion, MB-0223's partial inhibition profile (67% max) preserves sufficient residual fission activity for cell survival while still rebalancing mitochondrial dynamics [1]. This is particularly valuable in neurodegeneration models where sustained Drp1 modulation is required.

Functional Rescue of mtDNA Homeostasis in Fusion-Deficient Disease Models

MB-0223 is uniquely validated to restore mtDNA copy number in Mfn1-knockout MEFs, a cellular model of mitochondrial fusion deficiency relevant to Charcot-Marie-Tooth disease type 2A and other mitochondrial disorders [1]. This functional rescue benchmark cannot be achieved with mdivi-1 due to its complex I off-target effects, making MB-0223 the compound of choice for mitochondrial DNA homeostasis studies [2].

Structure-Activity Relationship (SAR) Studies on Drp1 GTPase Inhibitors

As one of the few well-characterized, direct Drp1 GTPase inhibitors with a defined chemical scaffold (4-methylpyrrole-2-carboxamide), MB-0223 serves as a validated starting point for medicinal chemistry optimization. Its reversible binding mode and partial inhibition characteristics provide a baseline for designing next-generation Drp1 modulators with tunable efficacy [1].

Application
Selection Property
Validation Focus
Mitochondrial fission vs. endocytosis discrimination
High Drp1 selectivity over dynamin-1/2
Phenotype attribution to mitochondrial division
Long-term mitochondrial dynamics studies
Partial inhibition profile (67% max)
Chronic treatment viability without fission arrest toxicity
mtDNA copy number endpoint in fusion-deficiency models
Reported mtDNA copy number increase
Model-specific mtDNA homeostasis response
Drp1 GTPase inhibitor SAR studies
Reversible GTPase inhibition scaffold
Baseline for structure-activity relationship optimization

Technical Documentation Hub

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30 linked technical documents
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